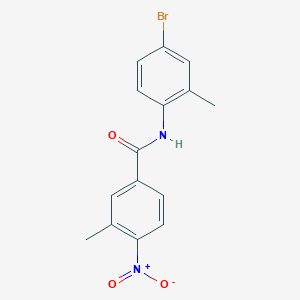

![molecular formula C19H28N2O3 B5603337 1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603337.png)

1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide is a chemical compound with potential relevance in various fields of chemistry and pharmacology. This compound belongs to a class of organic molecules known for their distinctive structural features, which include a pyrrolidine ring, a tert-butyl group, and a methoxyphenyl group.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves multi-step organic reactions. For instance, tert-butyl esters of pyrrole carboxylic acids have been synthesized through reactions with singlet oxygen, yielding various pyrrole derivatives (Wasserman et al., 2004). Similarly, tert-butyl 4-oxopiperidine-1-carboxylate has been used as a starting material in the synthesis of complex compounds, showcasing the versatility of tert-butyl-based structures in synthetic chemistry (Çolak et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements of atoms and functional groups. For example, the crystal and molecular structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was studied using X-ray analysis and molecular orbital methods, highlighting the importance of molecular conformation in understanding the properties of such compounds (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their structural components. For example, tert-butyl carbonate groups and methoxyphenyl groups in similar compounds have been shown to participate in various chemical interactions, such as hydrogen bonding (Mohammat et al., 2008).

Physical Properties Analysis

The physical properties of similar compounds are often studied using techniques like X-ray crystallography and spectroscopy. For instance, compounds with tert-butyl groups and pyrrolidine rings have been characterized for their molecular conformations and crystal structures (Naveen et al., 2007).

Applications De Recherche Scientifique

Polymer Synthesis and Properties

Compounds with structural similarities to "1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide" have been utilized in the synthesis of polyamides. For instance, a study by Hsiao, Yang, and Chen (2000) explored the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) and bis(ether amine) based on 4-tert-butylcatechol. These polyamides exhibited high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films, indicating their potential use in advanced material applications (Hsiao, Yang, & Chen, 2000).

Antioxidant and DNA Repair Modulation

Another study by Skolimowski et al. (2010) evaluated the modulation of ethoxyquin genotoxicity by free radical scavengers, including N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC). This research highlights the potential of tert-butyl-based compounds in reducing DNA damage induced by antioxidants, suggesting their role in cellular repair mechanisms and their importance in understanding the molecular basis of genotoxicity (Skolimowski et al., 2010).

Organic Chemistry and Material Science

Research by Wasserman et al. (2004) demonstrated the reactions of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to the formation of 5-substituted pyrroles. This study is pivotal in understanding the chemical reactions involving tert-butyl and methoxy groups in pyrrole derivatives, which are crucial for synthesizing compounds with potential applications in organic electronics and dyes (Wasserman et al., 2004).

Supramolecular Chemistry

Samipillai et al. (2016) investigated the diverse supramolecular arrangements of substituted oxopyrrolidine analogues influenced by weak intermolecular interactions. This research provides insights into how bulky substitutions on oxopyrrolidine scaffolds can form complex supramolecular assemblies through various weak interactions, highlighting the importance of tert-butyl and methoxy groups in the design of novel organogels and other supramolecular systems (Samipillai et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-19(2,3)21-13-15(12-17(21)22)18(23)20-11-5-6-14-7-9-16(24-4)10-8-14/h7-10,15H,5-6,11-13H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDMRVGFRHMBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)NCCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)

![3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5603283.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)

![N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5603301.png)

![4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5603314.png)

![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)

![4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide](/img/structure/B5603326.png)

![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)